molecular formula C15H12BrCl2NO2S B2408558 (E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide CAS No. 1252570-19-6

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide

Cat. No. B2408558
CAS RN: 1252570-19-6
M. Wt: 421.13
InChI Key: AEKYEKXWVGBUGH-UHFFFAOYSA-N
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Description

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide is a chemical compound with the molecular formula C16H12BrCl2NO2S. This compound is a sulfonamide derivative that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Photodynamic Therapy for Cancer

Research has demonstrated the development of new compounds, such as zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibit promising properties for photodynamic therapy, a treatment for cancer. These compounds are characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

Studies on benzenesulfonamide derivatives have also focused on their crystal structures, revealing insights into molecular interactions such as C-H...O, C-H...π, and C-H...Cl, which play a crucial role in determining the packing and stability of these compounds in their crystalline form. Such analyses contribute to our understanding of the physicochemical properties of these compounds and their potential applications (Bats, Frost, & Hashmi, 2001).

Enzyme Inhibition for Therapeutic Applications

Research into 4-(2-substituted hydrazinyl)benzenesulfonamides has revealed their significant inhibitory effects on human carbonic anhydrase I and II isoenzymes. These findings suggest potential therapeutic applications for conditions where enzyme inhibition is beneficial, highlighting the medicinal chemistry relevance of benzenesulfonamide derivatives (Gul et al., 2016).

Medicinal Potential of Carbamoylsulfonamide Derivatives

The structural and bonding analyses of compounds such as 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide have indicated their potential for medicinal applications. The extensive intra- and intermolecular hydrogen bonds observed in these structures suggest their stability and potential efficacy as drugs (Siddiqui et al., 2008).

Schiff Base Synthesis and Biological Potential

The synthesis of novel Schiff bases from benzenesulfonamide derivatives has been explored for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their antioxidant properties. These studies offer valuable insights into the development of new therapeutic agents with potential application in treating neurodegenerative diseases and oxidative stress-related conditions (Kausar et al., 2019).

properties

IUPAC Name

(E)-N-(4-bromo-2-chlorophenyl)-2-(4-chlorophenyl)-N-methylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2S/c1-19(15-7-4-12(16)10-14(15)18)22(20,21)9-8-11-2-5-13(17)6-3-11/h2-10H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYEKXWVGBUGH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Br)Cl)S(=O)(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=C1)Br)Cl)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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